6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Overview
Description
6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features a unique fusion of benzodioxole, imidazole, and thiazole rings.
Preparation Methods
The synthesis of 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which is used for the formylation of 6-aryl imidazo[2,1-b]thiazoles. The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (POCl3) to a stirred solution of dimethylformamide (DMF) in chloroform at low temperatures (0-5°C) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. In cancer cells, it induces apoptosis by causing mitochondrial membrane depolarization and activating caspases, which are crucial for the execution of apoptosis . The compound also interacts with DNA, leading to the disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other similar compounds, such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-6-9-12(14-13-15(9)3-4-19-13)8-1-2-10-11(5-8)18-7-17-10/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJAFBOGWQUJNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CSC4=N3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175411 | |
Record name | 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b]thiazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881040-49-9 | |
Record name | 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b]thiazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881040-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b]thiazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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